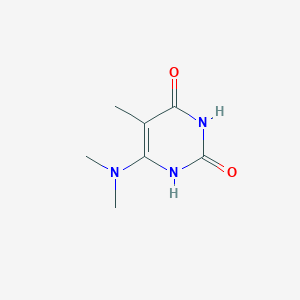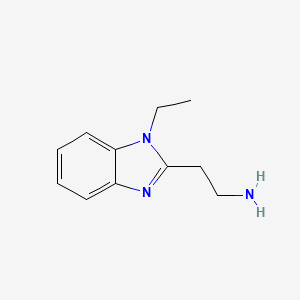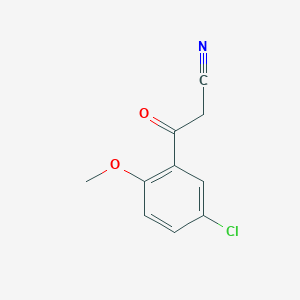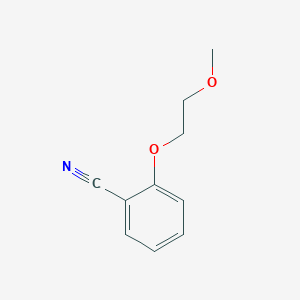
5-Methyl-6-dimethylaminouracil
Overview
Description
5-Methyl-6-dimethylaminouracil is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of uracil, a common nucleobase in the genetic material of life .
Synthesis Analysis
The synthesis of 5-Methyl-6-dimethylaminouracil and its derivatives has been studied in the field of medicinal chemistry . The compounds are typically synthesized using 3-methyl-6-chlorouracil as the starting material . The exact process can vary depending on the desired derivatives and the specific conditions of the reaction .
Molecular Structure Analysis
The molecular structure of 5-Methyl-6-dimethylaminouracil includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains methyl and dimethylamino substituents at the 5 and 6 positions, respectively . Further analysis of the molecular structure can be conducted using techniques such as density functional theory .
Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-6-dimethylaminouracil are complex and can be influenced by various factors . For example, the compound can participate in hydrogen bonding with natural DNA bases . Additionally, the cytotoxic potency of the synthesized compounds can be affected by various substitutions of the benzyl moiety .
Physical And Chemical Properties Analysis
5-Methyl-6-dimethylaminouracil has a molecular weight of 169.18100 and a density of 1.24g/cm3 . The exact melting and boiling points are not specified in the available resources .
Safety and Hazards
Future Directions
The future directions for research on 5-Methyl-6-dimethylaminouracil could involve further exploration of its synthesis, chemical reactions, and potential applications . For instance, understanding how different methylation patterns affect binding and structural adaptability could have implications for drug discovery and understanding diseases related to abnormal methylation .
properties
IUPAC Name |
6-(dimethylamino)-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(10(2)3)8-7(12)9-6(4)11/h1-3H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWWIUKFNVOJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628600 | |
| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-dimethylaminouracil | |
CAS RN |
70629-11-7 | |
| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1613310.png)












